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Compound of Interest

Compound Name: RDN2150

Cat. No.: B15623757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

RDN2150 has emerged as a potent and selective covalent inhibitor of Zeta-chain-associated

protein kinase 70 kDa (ZAP-70), a critical signaling protein in T-cells.[1][2][3][4] Understanding

its selectivity profile is paramount for assessing its therapeutic potential and predicting potential

off-target effects. This guide provides a comparative overview of RDN2150's inhibitory activity

against its primary target and a broader panel of kinases, supported by experimental data and

detailed methodologies.

Quantitative Selectivity Profile of RDN2150
RDN2150 demonstrates high potency against its intended target, ZAP-70, with an IC50 value

of 14.6 nM.[5][6] Its selectivity is notable, particularly when compared to the structurally similar

Spleen tyrosine kinase (Syk), against which it is 80-fold more selective.[5] A broader screening

against a panel of 97 different kinases revealed a favorable selectivity profile, with only a few

kinases showing significant inhibition at a concentration of 1 µM.[4][5]

The table below summarizes the inhibitory activity of RDN2150 against ZAP-70 and other

kinases that were significantly inhibited in panel screenings.
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Kinase Target IC50 (nM)
Percent
Inhibition @
1µM

Kinase Family Notes

ZAP-70 14.6 >99% Tyrosine Kinase

Primary target;

RDN2150 binds

covalently to the

C346 residue.[4]

[6]

Syk ~1168 Not Reported Tyrosine Kinase

Approximately

80-fold less

sensitive than

ZAP-70.[5]

AXL Not Reported >90%
Receptor

Tyrosine Kinase
Off-target.

BMPR2 Not Reported >90%
Serine/Threonine

Kinase
Off-target.

JNK1 Not Reported >90%
Serine/Threonine

Kinase
Off-target.

JNK2 Not Reported >90%
Serine/Threonine

Kinase
Off-target.

JNK3 Not Reported >90%
Serine/Threonine

Kinase
Off-target.

PLK4 Not Reported >90%
Serine/Threonine

Kinase
Off-target.

Visualizing the Mechanism of Action
To understand the biological context of RDN2150's primary activity, the following diagram

illustrates its role in inhibiting the ZAP-70 signaling pathway, which is crucial for T-cell

activation.
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Caption: RDN2150 inhibits ZAP-70, blocking T-cell receptor signaling.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical

development.[7][8] The data presented here is typically generated using in vitro kinase

inhibition assays.
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Protocol: In Vitro Kinase Inhibition Assay
(Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

1. Compound Preparation:

Prepare a stock solution of RDN2150 in 100% DMSO (e.g., at 10 mM).
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
Further dilute the compound in a kinase assay buffer to achieve the final desired
concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to
avoid affecting enzyme activity.[9]

2. Kinase Reaction Setup:

In the wells of a suitable assay plate (e.g., a white 384-well plate), add the diluted RDN2150
or a vehicle control (DMSO in assay buffer).[9]
Add the purified kinase enzyme and its specific peptide substrate to each well.
Allow the plate to pre-incubate at room temperature for a defined period (e.g., 10-15
minutes) to permit the inhibitor to bind to the kinase.

3. Initiation and Progression of Kinase Reaction:

Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) to each
well.[9] The concentration of ATP is typically kept at or near the Michaelis constant (Km) for
the specific kinase being assayed.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60
minutes) to allow the enzymatic reaction to proceed.

4. Signal Detection and Data Analysis:

Terminate the kinase reaction and measure the amount of ADP produced, which is directly
proportional to kinase activity. This is often done using a commercial kit, such as ADP-Glo™.
The ADP-Glo™ reagent first stops the kinase reaction and depletes the remaining ATP.[9]
A second reagent is then added to convert the generated ADP into ATP, which drives a
luciferase-based reaction, producing a luminescent signal.[9]
The luminescence is measured using a plate reader.
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The percentage of inhibition for each RDN2150 concentration is calculated relative to the
vehicle control.
The IC50 value is determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

This comprehensive approach to profiling kinase inhibitors like RDN2150 is essential for

advancing our understanding of their therapeutic potential and ensuring a higher probability of

success in later stages of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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